molecular formula C13H14ClNO4S B11417074 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide

Cat. No.: B11417074
M. Wt: 315.77 g/mol
InChI Key: ZDMMAWOUQVLKNU-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dioxido-dihydro-thiophenyl moiety, and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chloroaniline, undergoes a reaction with an appropriate acylating agent to form the chlorophenyl intermediate.

    Introduction of the Dioxido-Dihydro-Thiophenyl Group: The intermediate is then reacted with a thiophene derivative under oxidative conditions to introduce the dioxido-dihydro-thiophenyl group.

    Methoxyacetylation: Finally, the compound is subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE
  • N-(4-FLUOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHOXYACETAMIDE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H14ClNO4S

Molecular Weight

315.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide

InChI

InChI=1S/C13H14ClNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3

InChI Key

ZDMMAWOUQVLKNU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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